2-Pyrazoline

Übersicht

Beschreibung

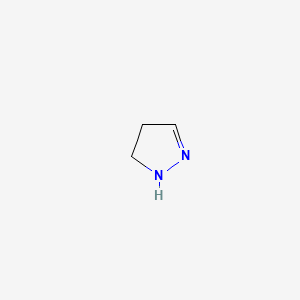

2-Pyrazoline is a versatile heterocycle that has been a subject of interest due to its favorable photophysical properties and crucial role in charge transfer processes . It is a five-membered heterocycle containing two adjacent nitrogen atoms . The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications .

Synthesis Analysis

The synthesis of 2-Pyrazoline can be achieved through various methods. One approach involves the reaction of dibenzalacetone with hydrazine hydrate and formic acid . Another method involves the multistep synthesis of 2-pyrazolines from aldehydes via [3 + 2] cycloaddition of unstabilised diazo species and mono and di-substituted alkenes .

Molecular Structure Analysis

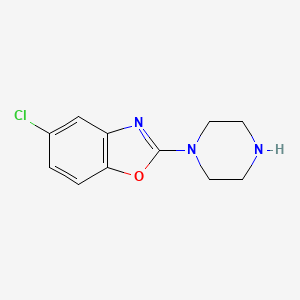

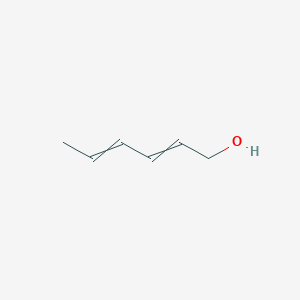

The molecular structure of 2-Pyrazoline consists of a five-member ring with two nitrogen atoms at different positions . The molecular formula is C3H6N2 .

Chemical Reactions Analysis

Pyrazolines have been studied for their chemical reactivity. They combine exciting electronic properties with the potential for dynamic applications . They have been synthesized through the integration of green methodologies .

Physical And Chemical Properties Analysis

2-Pyrazoline is an oil with a faint amine-like odor soluble in organic solvents. It has a boiling point of 144°C, a density of 1.02 g/cm3, and is miscible with water and alcohol .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Sensors

Pyrazolines exhibit intriguing photochemical properties, making them ideal for creating molecular switches and sensors. These compounds have been employed as:

- Fluorescent Probes : Pyrazoline nanoparticle probes have been developed for sensing and detecting specific metal ions. For instance, pyridinyl pyrazolines are selective and sensitive towards Zn²⁺ ions, while benzimidazolyl pyrazoles excel in detecting Fe³⁺ ions .

- Metal Organic Frameworks (MOFs) : Pyrazole-derived MOFs find applications in environmental monitoring and biological imaging .

Optical Brighteners and Whiteners

Pyrazolines serve as optical brighteners and whiteners. Their presence enhances the brightness and whiteness of synthetic fibers, papers, and textiles. These compounds contribute to achieving vibrant and visually appealing materials .

Electronics and Material Science

In material science and electronics, pyrazolines play crucial roles:

- Electro-Optic Applications : Their unique electronic properties make them suitable for use in organic electronics, electrophotography, and electroluminescence .

Other Applications

Beyond the mentioned fields, pyrazolines also find use as:

Wirkmechanismus

Target of Action

2-Pyrazoline is a five-membered heterocycle containing two adjacent nitrogen atoms . It is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies . The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an anti-inflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB, an antipsychotic agent), and betazole (an H2-receptor agonist) .

Mode of Action

The pharmacological activity of 2-Pyrazoline is based on the suppression of prostaglandin biosynthesis from arachidonic acid via the inhibition of cyclooxygenases (COXs) and thromboxane synthase with a different degree of selectivity . It also involves the biotransformation of arachidonic acid via 5-lipoxygenase (5-LOX) to potent mediators of inflammation leukotrienes (LTs) and prostaglandins (PGs) .

Biochemical Pathways

The biochemical pathways affected by 2-Pyrazoline involve the arachidonic acid pathway. The compound acts by suppressing the biosynthesis of prostaglandins from arachidonic acid, thereby inhibiting the enzymes cyclooxygenases (COXs) and thromboxane synthase . It also affects the biotransformation of arachidonic acid via 5-lipoxygenase (5-LOX) to potent mediators of inflammation leukotrienes (LTs) and prostaglandins (PGs) .

Result of Action

The molecular and cellular effects of 2-Pyrazoline’s action are primarily related to its anti-inflammatory properties. By inhibiting key enzymes in the arachidonic acid pathway, 2-Pyrazoline can reduce the production of inflammatory mediators like prostaglandins and leukotrienes . This can help to alleviate inflammation and associated symptoms in the body.

Safety and Hazards

Zukünftige Richtungen

The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . The focus will always be on new greener and more economical ways for their synthesis . The development of novel fluorescent heterocyclic dyes is a “hotspot” research area .

Eigenschaften

IUPAC Name |

4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGBIXXDQFWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870460 | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109-98-8, 36118-45-3 | |

| Record name | 2-Pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic chemical structure of 2-pyrazoline?

A1: 2-Pyrazoline is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms (at positions 1 and 2), and a carbon-carbon double bond between positions 2 and 3.

Q2: How are 2-pyrazoline derivatives typically characterized?

A2: Common characterization techniques include:

- Spectroscopy: IR, 1H NMR, 13C NMR, and mass spectrometry are widely employed to confirm the structure of synthesized 2-pyrazolines. [, , , , , , , , ]

- Elemental analysis: This confirms the elemental composition of the synthesized compounds. [, , ]

- X-ray crystallography: This technique provides detailed structural information, including bond lengths and angles. []

Q3: What are some notable spectroscopic features of 2-pyrazolines?

A3: Key features include:

Q4: Do 2-pyrazolines exhibit fluorescence?

A4: Yes, many 1,3,5-trisubstituted-2-pyrazolines display fluorescence, often in the blue region of the visible spectrum when excited with UV light. This property has been investigated using UV-Vis and emission spectroscopy. [, , , ]

Q5: What factors influence the fluorescence properties of 2-pyrazolines?

A5: Factors include:

- Substituents: The type and position of substituents on the pyrazoline ring significantly impact fluorescence quantum yields and Stokes shifts. For example, bulky groups in the ortho, ortho' positions of the phenyl rings at positions 1 and/or 3 can lead to large Stokes shifts without significant decreases in fluorescence quantum yields. [, , ]

- Solvent: The polarity of the solvent can influence the fluorescence quantum yield and Stokes shift. [, ]

Q6: What are the common methods for synthesizing 2-pyrazolines?

A6: A prevalent method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines under various conditions:

- Acid-catalyzed: Reactions conducted in acetic acid are commonly employed. [, , , ]

- Base-catalyzed: Reactions utilizing sodium hydroxide or potassium hydroxide as catalysts have also been reported. [, ]

- Microwave-assisted: Microwave irradiation can accelerate the reaction and improve yields. [, ]

- Ultrasound-assisted: Ultrasound irradiation can enhance reaction rates and yields. []

Q7: Can other synthetic approaches be used to prepare 2-pyrazolines?

A7: Yes, alternative methods include:

- Reaction of dibenzylideneacetones or E,E-cinnamylideneacetophenones with hydrazines: This approach allows access to various 1-substituted 2-pyrazoline derivatives. []

- Intramolecular Michael addition: α,β-unsaturated hydrazones, generated from phosphinyl or phosphonyl hydrazones, can undergo intramolecular Michael addition to yield 2-pyrazolines. []

- Reaction of isocyanates or isothiocyanates with butyraldazine: This method provides access to 1-substituted 2-pyrazolines. []

Q8: What are the known biological activities of 2-pyrazoline derivatives?

A8: 2-Pyrazolines exhibit a wide range of pharmacological activities, including:

- Antimicrobial activity: Numerous studies have demonstrated the antibacterial and antifungal activities of 2-pyrazoline derivatives against various microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis. [, , , , , , ]

- Anticancer activity: Research suggests that 2-pyrazolines possess potent anticancer activity against various cancer cell lines, including leukemia (K562) and colon cancer (HCT116). [, , ]

- Anti-inflammatory activity: Some 2-pyrazolines have shown promising anti-inflammatory activity in vitro. [, ]

- Antioxidant activity: Certain 2-pyrazoline derivatives have demonstrated antioxidant properties in vitro. []

- Other activities: 2-Pyrazolines have also been investigated for their potential analgesic, anti-depressant, anti-anxiety, and anti-platelet aggregation activities. [, , ]

Q9: How do 2-pyrazolines exert their biological effects?

A9: The mechanisms of action vary depending on the specific biological activity and the substituents present on the 2-pyrazoline ring. Some possible mechanisms include:

- Inhibition of bacterial enzymes: 2-Pyrazolines may target essential enzymes involved in bacterial growth and survival. []

- Interaction with tubulin: Some 2-pyrazolines can bind to tubulin, a protein crucial for cell division, and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. []

- Modulation of neurotransmitter systems: 2-Pyrazoline derivatives may interact with neurotransmitter systems, such as the serotonergic and dopaminergic systems, to exert antidepressant and anti-anxiety effects. []

Q10: Are there any specific structural features of 2-pyrazolines that contribute to their biological activities?

A10: Yes, structure-activity relationship (SAR) studies have identified several key features that influence the biological activity of 2-pyrazolines:

- Substituents at the 1-, 3-, and 5-positions: The type and position of substituents on the pyrazoline ring play a crucial role in determining the potency and selectivity of these compounds. [, , , , , , , ]

- Presence of other heterocyclic moieties: Incorporating additional heterocyclic rings, such as thiazole, furan, or quinoline, can enhance the biological activity of 2-pyrazolines. [, , , ]

- Stereochemistry: The stereochemistry of the 2-pyrazoline ring can also affect biological activity. []

Q11: How is computational chemistry used in 2-pyrazoline research?

A11: Computational techniques are valuable tools for:

- Structure optimization: Determining the most stable conformations of 2-pyrazoline derivatives. []

- Molecular docking: Predicting the binding modes and affinities of 2-pyrazolines to target proteins, such as enzymes and receptors. [, , ]

- Quantitative structure-activity relationship (QSAR) studies: Establishing correlations between the chemical structure of 2-pyrazolines and their biological activities to guide the design of more potent and selective compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-azaniumylpropanoate](/img/structure/B7820429.png)

![2,2-dimethyl-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclopropanecarboxylic acid](/img/structure/B7820469.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B7820496.png)